7-Bromoheptanenitrile

Physicochemical Properties Structure-Activity Relationship Process Chemistry

7-Bromoheptanenitrile (CAS 20965-27-9) is a linear aliphatic compound with the formula Br(CH2)6CN, classifying it as an ω-bromoalkyl nitrile. As a bifunctional building block possessing a terminal primary alkyl bromide and a nitrile group, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures.

Molecular Formula C7H12BrN
Molecular Weight 190.08 g/mol
CAS No. 20965-27-9
Cat. No. B124884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoheptanenitrile
CAS20965-27-9
Synonyms6-Cyanohexyl Bromide;  7-Bromoheptanenitrile;  7-Bromoheptanonitrile;  NSC 60131
Molecular FormulaC7H12BrN
Molecular Weight190.08 g/mol
Structural Identifiers
SMILESC(CCCBr)CCC#N
InChIInChI=1S/C7H12BrN/c8-6-4-2-1-3-5-7-9/h1-6H2
InChIKeyHVVQSKCGHAPHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoheptanenitrile (CAS 20965-27-9) Procurement Overview: A C7 Bifunctional Building Block


7-Bromoheptanenitrile (CAS 20965-27-9) is a linear aliphatic compound with the formula Br(CH2)6CN, classifying it as an ω-bromoalkyl nitrile . As a bifunctional building block possessing a terminal primary alkyl bromide and a nitrile group, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures . Its seven-carbon chain offers a specific spatial and lipophilic profile that distinguishes it from its shorter-chain homologs in the same class [1].

Procurement Risk: Why Substituting 7-Bromoheptanenitrile with Shorter or Longer Chain Analogs Compromises Project Outcomes


The procurement of a specific ω-bromoalkyl nitrile is not a trivial decision. While compounds like 5-bromopentanenitrile or 8-bromooctanenitrile share the same terminal functional groups, their different methylene chain lengths result in distinct physicochemical properties that directly impact experimental reproducibility and outcomes . These differences manifest as variations in density, boiling point, and crucially, the spatial orientation of reactive groups in downstream products, which can lead to failed reactions, altered biological activity, or difficulties in purification . Selecting 7-bromoheptanenitrile specifically is required when the target molecule demands the exact seven-carbon linker length to maintain its designed properties, making generic substitution a significant risk to project timelines and resource allocation [1].

Quantitative Differentiation Guide: 7-Bromoheptanenitrile vs. Its Closest Analogs


Chain Length Differentiation: Density and Boiling Point Compared to 5-Bromopentanenitrile and 6-Bromohexanenitrile

7-Bromoheptanenitrile has a density of 1.265 g/mL at 25°C . In comparison, the shorter-chain analog 5-bromopentanenitrile has a significantly higher density of 1.388 g/mL at 25°C . The 6-carbon analog, 6-bromohexanenitrile, has a density of 1.328 g/mL at 25°C . This decreasing density with increasing chain length follows a clear trend. The boiling point of 7-bromoheptanenitrile is 140-141°C/14 mmHg, which is distinct from 5-bromopentanenitrile (110-111°C/12 mmHg) and 6-bromohexanenitrile (134-135°C/13 mmHg) .

Physicochemical Properties Structure-Activity Relationship Process Chemistry

Verified Performance: High-Yield Alkyl-Alkyl Suzuki-Miyaura Coupling

7-Bromoheptanenitrile was used as a model substrate to demonstrate the first iron-catalyzed alkyl-alkyl Suzuki-Miyaura coupling [1]. The reaction between tri(n-butyl)borane and 7-bromoheptanenitrile proceeded with a high yield of 82% to give the desired butylation product [2]. Critically, the nitrile group remained intact under the optimized reaction conditions, demonstrating the functional group compatibility of this specific alkyl bromide in challenging cross-coupling chemistry [3].

Cross-Coupling Iron Catalysis Synthetic Methodology

Proven Industrial Application: Synthesis of the Immunosuppressant (±)-15-Deoxyspergualin (DSG)

7-Bromoheptanenitrile is a crucial starting material in a nine-step synthesis of the marketed immunosuppressive drug (±)-15-deoxyspergualin (DSG) [1]. This specific synthetic route, using 7-bromoheptanenitrile, achieved an 18% overall yield for the multigram production of this unstable, highly polar compound [2]. This represents a significant improvement over a previously reported synthesis of DSG, which started from 7-aminoheptanoic acid and gave a lower overall yield of only 3.5% [3].

Immunosuppressant Drug Synthesis Process Chemistry

Differentiation in Material Handling: Density and Boiling Point Provide a Unique Profile for Identification and Use

The combination of density (1.265 g/mL at 25°C) and boiling point (140-141°C/14 mmHg) for 7-bromoheptanenitrile is a unique physicochemical signature . This signature is distinct from the longer-chain analog 8-bromooctanenitrile (density ~1.397 g/cm³, boiling point ~205°C) . These differences are critical for verifying the identity and purity of the received material through simple, rapid analytical techniques. The specific liquid density and higher boiling point compared to shorter homologs also influence its behavior during laboratory handling, storage, and purification steps like distillation.

Quality Control Analytical Chemistry Chemical Handling

Key Application Scenarios for 7-Bromoheptanenitrile in R&D and Manufacturing


Synthesis of Deoxyhypusine Synthase (DHPS) Inhibitors

7-Bromoheptanenitrile is employed as an intermediate in the preparation of diamine and triamine analogs that function as inhibitors of deoxyhypusine synthase (DHPS) . This application leverages the compound's specific C7 linker to bridge key pharmacophores, a structural requirement for DHPS inhibition that shorter- or longer-chain homologs cannot satisfy [1].

Iron-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

7-Bromoheptanenitrile is a validated and high-yielding substrate for iron-catalyzed alkyl-alkyl Suzuki-Miyaura cross-coupling . Its performance in this reaction, with an 82% yield, makes it a preferred building block for introducing a seven-carbon nitrile chain into more complex molecular frameworks, a key transformation in the synthesis of drug intermediates and advanced materials [1].

Large-Scale Production of the Immunosuppressant (±)-15-Deoxyspergualin

In a validated industrial process, 7-bromoheptanenitrile serves as the foundational starting material for a nine-step, multigram-scale synthesis of the immunosuppressive drug (±)-15-deoxyspergualin (Spanidin®) . This route is specifically chosen for its efficiency, achieving an 18% overall yield, which is superior to alternative pathways using different starting materials [1].

Functionalization of Supramolecular Calixarene Scaffolds

7-Bromoheptanenitrile is used to functionalize the narrow rim of calixarene macrocycles . The seven-carbon chain length provides a specific spacer that influences the binding properties and solubility of the resulting calixarene derivatives, which are explored as enzyme mimics and receptors for bulky guest molecules [1].

Technical Documentation Hub

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